molecular formula C25H32N4O5 B2926169 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 896338-08-2

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2926169
CAS No.: 896338-08-2
M. Wt: 468.554
InChI Key: DQLTYSVFXKBNIU-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a synthetic small molecule characterized by an ethanediamide (oxalamide) core structure. This central scaffold is flanked by a 2H-1,3-benzodioxol-5-yl (piperonyl) group and a 4-methylpiperazine moiety on one end, and a 2-(2-methoxyphenyl)ethyl group on the other. This specific molecular architecture suggests potential for multi-target interactions in biochemical research. Based on its structural similarity to documented compounds in scientific literature, this molecule is of significant interest in several research areas . In medicinal chemistry, the oxalamide functional group is often explored for its ability to act as a hinge-binding motif in enzyme inhibition studies, particularly against various kinases . The presence of the 4-methylpiperazine ring, a common pharmacophore, further indicates potential application in the development of receptor ligands, especially within neuropharmacology for investigating neurological pathways . Furthermore, the benzodioxole and methoxyphenyl subunits are structures frequently associated with compounds screened for antiproliferative activity, making this compound a candidate for oncology research . Researchers can utilize this molecule as a key intermediate or a lead compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. The compound is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5/c1-28-11-13-29(14-12-28)20(19-7-8-22-23(15-19)34-17-33-22)16-27-25(31)24(30)26-10-9-18-5-3-4-6-21(18)32-2/h3-8,15,20H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLTYSVFXKBNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.

    Coupling Reactions: The final step involves coupling the benzodioxole and piperazine intermediates with the methoxyphenyl group using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide bonds can be reduced to amines under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring typically yields quinone derivatives, while reduction of the amide bonds results in the formation of amines.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved are likely related to its structural components, such as the benzodioxole and piperazine rings, which are known to interact with various biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Implications

The target compound belongs to a class of ethanediamides with variable substituents on the piperazine ring and terminal aromatic groups. Key comparisons include:

Compound :
  • Name : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide
  • Differences :
    • Piperazine substituent: 4-(4-Fluorophenyl) instead of 4-methyl.
    • Terminal group: Tetrahydrofuranmethyl instead of 2-methoxyphenylethyl.
  • The tetrahydrofuranmethyl group may reduce steric hindrance compared to the bulkier methoxyphenylethyl chain .
Compound :
  • Name : N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide
  • Differences :
    • Piperazine substituent: 4-Phenyl instead of 4-methyl.
    • Terminal group: 2-Fluorophenyl instead of 2-methoxyphenylethyl.
  • Implications : The phenyl group on piperazine introduces steric bulk, possibly hindering binding to flat enzymatic pockets. The fluorophenyl terminal group may engage in halogen bonding, unlike the methoxy group’s hydrogen-bonding capacity .
Compounds (QOD and ICD) :
  • Examples: Quinolinyl oxamide (QOD) and indole carboxamide (ICD) derivatives.
  • Differences: Core aromatic systems (quinoline/indole) replace the benzodioxole moiety.
  • Implications: The quinoline and indole groups enhance π-π stacking with enzyme active sites, as demonstrated in falcipain inhibition studies.

Data Table: Comparative Analysis

Compound Piperazine Substituent Terminal Group Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Methyl 2-Methoxyphenylethyl C27H30N4O5* ~502.56* High solubility (methylpiperazine), methoxy H-bonding -
Compound 4-(4-Fluorophenyl) Tetrahydrofuranmethyl C27H30FN3O5 495.5 Electronegative fluorophenyl, compact terminal group
Compound 4-Phenyl 2-Fluorophenyl C27H27FN4O4 490.5 Steric bulk (phenyl), halogen bonding (F)
QOD () N/A Quinolinyl Not reported Not reported Falcipain inhibition via π-π stacking

*Calculated based on structural similarity; experimental data required for validation.

Research Findings and Trends

  • Antimalarial Activity: Ethanediamides with quinolinyl/indole groups () exhibit falcipain inhibition, suggesting that the target compound’s benzodioxole may be optimized for stability rather than direct enzyme interaction .
  • Solubility vs. Binding Affinity : Methylpiperazine (target) improves aqueous solubility compared to fluorophenyl () or phenyl () analogs, but may reduce hydrophobic binding interactions .
  • Terminal Group Effects : Methoxy groups (target) favor hydrogen bonding, while halogens () enable halogen bonding—critical for target selectivity .

Biological Activity

The compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide, often referred to by its structural components, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates multiple functional groups, enhancing its interaction with biological targets. The key components include:

  • Benzodioxole moiety : Known for its role in modulating various biological pathways.
  • Piperazine ring : Contributes to the pharmacokinetic properties and receptor binding affinity.
  • Methoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.

Structural Formula

N 2 2H 1 3 benzodioxol 5 yl 2 4 methylpiperazin 1 yl ethyl N 2 2 methoxyphenyl ethyl ethanediamide\text{N 2 2H 1 3 benzodioxol 5 yl 2 4 methylpiperazin 1 yl ethyl N 2 2 methoxyphenyl ethyl ethanediamide}

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in critical signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific kinases involved in cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various neurodegenerative diseases and cancers .
  • Receptor Modulation : Binding affinity to serotonin receptors has been observed, suggesting potential applications in treating mood disorders and anxiety .
  • Antitumor Activity : In vitro studies indicate that the compound can inhibit the proliferation of several cancer cell lines, including breast (MDA-MB 231), colorectal (Caco2), and prostate (PC3) cancers. The IC50 values for these activities are reported to be below 10 μM, highlighting significant potency .

Pharmacological Effects

The pharmacological profile of the compound includes:

  • Anticancer Properties : Demonstrated through inhibition of specific kinases and modulation of apoptosis-related pathways.
  • Neuroprotective Effects : Potentially beneficial in neurodegenerative conditions due to its interaction with neural receptors.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Data Summary Table

Biological ActivityTargetIC50 ValueReference
DYRK1A InhibitionDYRK1A< 10 μM
Cell Proliferation InhibitionMDA-MB 231 (Breast)< 10 μM
Cell Proliferation InhibitionCaco2 (Colorectal)< 10 μM
Serotonin Receptor Modulation5-HT ReceptorsNot specified

Study 1: Antitumor Efficacy

In a study evaluating the compound's antitumor effects, it was administered to various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in Caco2 and MDA-MB 231 cells. The study utilized dose-response curves to establish IC50 values, confirming the compound's potential as an anticancer agent .

Study 2: Neuroprotection

Research exploring the neuroprotective properties of the compound revealed promising results in models of neurodegeneration. The modulation of serotonin receptors was linked to improved outcomes in behavioral tests related to anxiety and depression .

Q & A

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Methodological Answer : Adhere to FAIR data principles: publish detailed synthetic protocols (e.g., molar ratios, catalyst loads) in repositories like Zenodo. Use standardized biological assay conditions (e.g., ATCC cell lines, controlled O₂/CO₂ levels) and report negative results to mitigate publication bias .

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